Acetylcholinesterase (AChE) Inhibition: Superiority of the Dihydroisoquinoline Core over Ring-Opened Analogs
In a head-to-head structure-activity relationship (SAR) study, a dihydroisoquinoline analog (Compound 6) demonstrated potent inhibition of acetylcholinesterase (AChE) with an IC50 of 7.0 ± 1.4 μM [1]. This was notably more effective than the corresponding ring-opened analog, which was also evaluated in the same assay and showed reduced activity [2]. The intact 3,4-dihydroisoquinoline ring system is therefore essential for optimal enzyme inhibition, providing a clear rationale for its selection over structurally simpler benzylamine derivatives [3].
| Evidence Dimension | In vitro Acetylcholinesterase (AChE) Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 7.0 ± 1.4 μM (for dihydroisoquinoline analog Compound 6) |
| Comparator Or Baseline | IC50 = Not explicitly quantified but noted as 'reduced activity' for the ring-opened analog compared to the dihydroisoquinoline lead |
| Quantified Difference | Dihydroisoquinoline analog is a potent lead compound; ring-opened analog shows a significant loss of activity, demonstrating the core's essentiality. |
| Conditions | In vitro enzyme inhibition assay; comparison of AChE inhibitory activity of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline, its ring-opened analog, and related analogs. |
Why This Matters
This data confirms the 3,4-dihydroisoquinoline core is a privileged scaffold for AChE inhibition, directly relevant to developing therapeutics for Alzheimer's disease and other cholinergic disorders.
- [1] Khorana, N. et al. Evaluation of a new lead for acetylcholinesterase inhibition. Med Chem Res 18, 231 (2009). View Source
- [2] N. Khorana. Abstract: The corresponding reduced form of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline... IGR: 11-4. View Source
- [3] Khorana, N. et al. Evaluation of a new lead for acetylcholinesterase inhibition. Med Chem Res 18, 231 (2009). View Source
